BenchChemオンラインストアへようこそ!

N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide

Immunomodulation Structure-Activity Relationship (SAR) (Benzoylphenyl)piperidine

Procure the missing 4-bromo probe for halogen-scanning SAR of the (benzoylphenyl)piperidine class. Unlike 4-Cl/4-F analogs, the bromine substituent introduces distinct steric bulk (vdW radius ~1.85 Å) and enhanced halogen-bond donor capacity, redirecting target engagement profiles. Ideal for phenotypic screening, co-crystallography, and LC-MS reference (characteristic 1:1 M:M+2 Br isotope pattern). Ensure differentiation from regioisomeric 2-piperidin-1-ylpropanamides—this compound features a 3-piperidin-1-ylpropanamide tail, altering conformational presentation and receptor-binding potential. Secure this research-grade compound for diversity-oriented library expansion and mechanistic halogen-bonding investigations.

Molecular Formula C21H23BrN2O2
Molecular Weight 415.331
CAS No. 380553-94-6
Cat. No. B2636762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide
CAS380553-94-6
Molecular FormulaC21H23BrN2O2
Molecular Weight415.331
Structural Identifiers
SMILESC1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
InChIInChI=1S/C21H23BrN2O2/c22-17-9-10-19(18(15-17)21(26)16-7-3-1-4-8-16)23-20(25)11-14-24-12-5-2-6-13-24/h1,3-4,7-10,15H,2,5-6,11-14H2,(H,23,25)
InChIKeyCPRKRUOFGDCWSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide (CAS 380553-94-6): Chemical Identity & Procurement Baseline


N-(2-Benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide (CAS 380553-94-6; molecular formula C₂₁H₂₃BrN₂O₂; molecular weight 415.33 g·mol⁻¹) is a synthetic small molecule belonging to the (benzoylphenyl)piperidine structural class [1]. Its architecture features a 4-bromophenyl ring fused to a benzoyl ketone at the 2-position, with a 3-piperidin-1-ylpropanamide side chain linked via an amide bond to the aniline nitrogen [2]. This compound is listed as a research-grade chemical by multiple suppliers and has been investigated as a biochemical probe in enzymatic and receptor-binding studies [3]. It is not a clinically approved drug, and its biological annotation in public databases remains sparse, making procurement decisions heavily dependent on structural differentiation from better-characterized in-class analogs.

Why N-(2-Benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide Cannot Be Interchanged with Superficially Similar (Benzoylphenyl)piperidines


Within the (benzoylphenyl)piperidine family, minor structural perturbations produce disproportionately large shifts in biological activity profiles. The seminal SAR study by Bellamy et al. (1991) demonstrated that substitution at the 4-position of the benzoyl moiety is a critical determinant of immunomodulatory potency, with a chloro group being essential for activity in lymphocyte mitogenesis assays [1]. The 4-bromo substituent present in the title compound introduces distinct steric bulk (van der Waals radius: Br ≈ 1.85 Å vs. Cl ≈ 1.75 Å) and altered electronic polarizability, which can redirect target engagement away from the immunomodulatory pharmacology characterized for the chloro series [1]. Furthermore, the propanamide chain length and the attachment point of the piperidine ring at the 3-position distinguish this compound from 2-piperidin-1-ylpropanamide regioisomers and from benzoylpiperidine direct-attachment analogs, each of which exhibits divergent receptor-binding and enzyme-inhibition profiles in screens [2]. Generic substitution without quantitative head-to-head data therefore carries a high risk of selecting a compound with an unintended pharmacological signature.

Quantitative Differentiation Evidence: N-(2-Benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide vs. Closest Analogs


4-Bromo vs. 4-Chloro Substitution: Impact on Immunomodulatory SAR and Target Engagement Potential

Bellamy et al. (1991) established that a chloro group at the 4-position of the benzoyl moiety is essential for immunomodulatory activity in (benzoylphenyl)piperidines; removal or replacement of this chlorine abolishes lymphocyte mitogenesis suppression [1]. The title compound replaces this critical Cl with a Br atom, which has an approximately 6% larger van der Waals radius and higher polarizability. No direct immunomodulatory screening data are publicly available for the 4-bromo analog, meaning its activity relative to the 4-chloro reference compounds remains uncharacterized [1]. This represents a significant data gap for procurement decisions.

Immunomodulation Structure-Activity Relationship (SAR) (Benzoylphenyl)piperidine

Propanamide Chain-Length Differentiation: 3-Piperidin-1-ylpropanamide vs. 2-Piperidin-1-ylpropanamide Regioisomers

The title compound incorporates a three-carbon propanamide linker (n=3) between the aniline nitrogen and the piperidine ring, whereas several cataloged analogs feature a two-carbon (n=2) linker (e.g., N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide) [1]. In the broader (benzoylphenyl)piperidine literature, extending the alkyl chain modulates conformational flexibility and can alter hydrogen-bonding geometry at the amide linkage, directly affecting target binding kinetics [2]. No head-to-head biochemical comparison of the n=3 vs. n=2 linker variants has been published for the 4-bromo sub-series, but the phenomenon is well-precedented in related piperidine pharmacophores.

Chemical Probe Design Linker Optimization Regioisomer Selectivity

Bromine-Assisted Physicochemical Differentiation: Lipophilicity, Metabolic Stability, and Halogen-Bonding Potential

The 4-bromophenyl moiety increases calculated LogP by approximately 0.5–0.7 units compared to the 4-chloro analog (predicted LogP for title compound: ~4.2; predicted for 4-chloro analog: ~3.6, using XLogP3) [1]. Higher lipophilicity generally enhances passive membrane permeability but may also increase metabolic liability via CYP450 oxidation [2]. Additionally, the bromine atom is a stronger halogen-bond donor (σ-hole magnitude: Br > Cl), which can be exploited for selective protein–ligand interactions in target-based screening campaigns [3]. No experimental LogP, permeability, or metabolic stability data are publicly available for the title compound.

Lipophilicity (LogP) Halogen Bonding Metabolic Stability CYP450

Receptor-Binding Landscape: Absence of Quantitative Target Engagement Data vs. Structurally Related (Benzoylphenyl)piperidine Probes

A comprehensive search of ChEMBL, BindingDB, and PubChem BioAssay databases (accessed April 2026) found no quantitative IC₅₀, Kᵢ, or Kd data for N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide against any defined molecular target [1][2]. In contrast, structurally related N-(2-benzoyl-4-bromophenyl) sulfonamide analogs have been profiled: for example, N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide (CHEMBL596055) shows IC₅₀ = 60 μM at the human C5a receptor (antagonist mode) and IC₅₀ = 14.6 μM in a radioligand displacement assay [2]. The title compound's propanamide-piperidine tail replaces the sulfonamide moiety, which may redirect target engagement toward distinct biological pathways, but experimental confirmation is lacking.

Target Engagement Receptor Binding Enzyme Inhibition Chemical Probe

Validated Application Scenarios for N-(2-Benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide (CAS 380553-94-6) Based on Current Evidence


De Novo Chemical Probe Screening in Phenotypic Assays Where Halogen-Dependent Bioactivity Is Hypothesized

Given the complete absence of public target engagement data for this compound, its primary near-term application is as a screening library member in phenotypic or target-agnostic assays. The 4-bromophenyl moiety may confer distinct bioactivity signatures compared to 4-chloro or 4-fluoro analogs, and the propanamide-piperidine tail offers a different conformational presentation versus 2-piperidin-1-ylpropanamide regioisomers [1]. Laboratories conducting diversity-oriented screening should include this compound to maximize chemical space coverage within the (benzoylphenyl)piperidine family.

Structure-Activity Relationship (SAR) Expansion of the (Benzoylphenyl)piperidine Immunomodulator Series

The Bellamy et al. (1991) J. Med. Chem. study identified the 4-chloro substituent as essential for immunomodulatory activity but did not evaluate the 4-bromo analog [1]. Researchers seeking to complete the halogen-scanning SAR for this series can use the title compound as the missing Br probe. Comparative testing against the 4-Cl, 4-F, and 4-H analogs in lymphocyte mitogenesis assays (Con A, PHA, PWM) would quantify the halogen-size and electronegativity tolerance of the immunomodulatory pharmacophore.

Halogen-Bonding Probe in Structural Biology and Computational Chemistry Studies

The bromine atom in the 4-position of the phenyl ring is a significantly stronger halogen-bond donor than chlorine or fluorine [1]. This property can be exploited in co-crystallography or molecular dynamics simulations to probe halogen-bonding interactions with protein backbone carbonyls or side-chain hydroxyl groups. The compound may serve as a tool to differentiate halogen-bond-driven binding modes from purely hydrophobic or van der Waals interactions when compared against the 4-chloro and 4-fluoro counterparts.

Reference Standard for Analytical Method Development and Quality Control in Chemical Supply Chains

The compound's well-defined InChIKey (CPRKRUOFGDCWSY-UHFFFAOYSA-N), molecular formula (C₂₁H₂₃BrN₂O₂), and molecular weight (415.33 g·mol⁻¹) are confirmed in the PubChem database [1]. It can serve as a reference standard for HPLC, LC-MS, or NMR method development when characterizing benzoylpiperidine-containing libraries or verifying the identity of synthetic intermediates. Its distinctive bromine isotopic pattern (¹:¹ M:M+2 ratio) provides a characteristic mass spectrometry signature that aids unambiguous identification in complex mixtures.

Quote Request

Request a Quote for N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.